N-(3,4-dimethoxyphenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O5/c1-30-19-12-11-16(13-20(19)31-2)26-24(29)22-21(17-5-3-4-6-18(17)32-22)27-23(28)14-7-9-15(25)10-8-14/h3-13H,1-2H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLPDYDORBXCQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.
Introduction of the Fluorobenzamido Group: The fluorobenzamido group is introduced via an amide coupling reaction. This involves reacting the benzofuran derivative with 4-fluorobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Attachment of the Dimethoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Biological Mechanisms
Research indicates that N-(3,4-dimethoxyphenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide interacts with various biological targets, potentially modulating enzyme activities and receptor interactions. The compound's mechanism of action may involve:
- Enzyme Inhibition : Binding to specific enzymes can inhibit their activity, which is crucial in cancer pathways.
- Receptor Modulation : Interaction with cell surface receptors may alter signaling pathways associated with tumor growth and metastasis.
Cancer Treatment
The primary application of this compound lies in oncology. Several studies have suggested its efficacy against various cancer types:
- Breast Cancer : The compound has shown promise in inhibiting the proliferation of breast cancer cells by targeting specific signaling pathways involved in tumor growth and metastasis.
- Lymphomas and Leukemias : Research indicates potential effectiveness against hematological malignancies such as non-Hodgkin's lymphoma and classic Hodgkin lymphoma by disrupting critical cellular processes.
Case Studies
- In Vitro Studies : Laboratory studies have demonstrated that this compound significantly reduces cell viability in breast cancer cell lines, suggesting its potential as a therapeutic agent.
- Animal Models : Preclinical trials using animal models have indicated that administration of this compound leads to reduced tumor size and improved survival rates in subjects with induced tumors.
Comparative Efficacy Table
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Comparisons
Key Observations:
Substituent Impact on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound is shared with cyclopentanone derivative 3e and lignan dextrobursehernin . This group enhances electron density, improving interactions with enzymes (e.g., tyrosinase) and antioxidant capacity.
Benzofuran Core vs. Other Scaffolds: The benzofuran core in the target compound is structurally distinct from cyclopentanone (3e) or lignan systems (dextrobursehernin). Benzofuran’s aromaticity and rigidity may enhance binding to hydrophobic enzyme pockets, as seen in tacrine–benzofuran hybrids targeting acetylcholinesterase .
Comparative Solubility and Toxicity: Methoxy groups in the target compound and 3e likely improve solubility compared to purely hydrocarbon analogs.
Functional Activity Comparisons
Key Findings:
- Antioxidant Activity : The target compound’s 3,4-dimethoxyphenyl group aligns with 3e and dextrobursehernin , both showing strong radical scavenging. Methoxy groups donate electrons, stabilizing free radicals .
Physicochemical and Conformational Analysis
- Crystallographic Insights: The crystal structure of [2-(3,4-dimethoxyphenyl)ethyl]azanium derivatives (–7) reveals that methoxy groups induce planar conformations, enhancing π-π stacking with biological targets .
- Electron Effects : Fluorine’s electronegativity in the 4-fluorobenzamido group may increase metabolic stability compared to chlorine in ’s chlorophenyl analog, which has higher molecular weight and lipophilicity .
Biological Activity
N-(3,4-dimethoxyphenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article explores its synthesis, biological evaluation, and underlying mechanisms of action, supported by data tables and relevant case studies.
Synthesis of the Compound
The compound is synthesized through a multi-step reaction involving the coupling of 3-(4-fluorobenzamido)benzofuran-2-carboxylic acid with 3,4-dimethoxyaniline. The reaction typically employs coupling agents such as EDCI (1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride) in a solvent like DMF (dimethylformamide) to facilitate the formation of the amide bond. The final product is purified using standard chromatographic techniques.
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics.
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| HeLa | 180 ± 50 | CA-4 | 4.6 ± 0.1 |
| MDA-MB-231 | 3100 ± 100 | CA-4 | 4.5 ± 2.1 |
| A549 | >10 | CA-4 | Not Determined |
| HT-29 | >10 | CA-4 | Not Determined |
| MCF-7 | >10 | CA-4 | Not Determined |
The data indicates that while the compound shows promising activity against certain cancer cell lines, it may be less effective against others, suggesting a selective mechanism of action.
The compound's mechanism involves dual inhibition of tubulin polymerization and histone deacetylase (HDAC), which are critical pathways in cancer cell proliferation and survival. The presence of methoxy groups on the benzofuran structure enhances its interaction with these targets, increasing its potency.
Neuroprotective Effects
In addition to its anticancer properties, this compound has been studied for its neuroprotective effects. Research indicates that it can protect neuronal cells from excitotoxicity induced by NMDA receptors.
Neuroprotective Activity Evaluation
In vitro studies using primary rat cortical neurons demonstrated that the compound effectively reduced neuronal cell death due to excitotoxicity at concentrations as low as 30 µM.
| Compound | Concentration (µM) | Neuroprotective Effect |
|---|---|---|
| This compound | 30 | Comparable to memantine |
| Memantine | 30 | Standard neuroprotective agent |
These findings suggest that the compound may serve as a potential therapeutic agent for neurodegenerative diseases by mitigating oxidative stress and excitotoxic damage.
Case Studies and Research Findings
- Anticancer Activity : In a study involving various benzofuran derivatives, compounds similar to this compound exhibited significant antiproliferative effects against a panel of human cancer cell lines. The structure-activity relationship indicated that specific substitutions on the benzofuran moiety are crucial for enhancing biological activity .
- Neuroprotection : Another study highlighted that derivatives of benzofuran compounds demonstrated neuroprotective properties through antioxidant mechanisms and inhibition of NMDA receptor-mediated excitotoxicity. The findings support the hypothesis that modifications in the chemical structure can lead to enhanced neuroprotective effects .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-(3,4-dimethoxyphenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide, and how can purity be maximized?
- Methodology : The synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with substituted amines. Key steps include activating the carboxylic acid using coupling agents (e.g., EDCI/HOBt) and optimizing solvent systems (DMF or DCM) for amide bond formation. Purification via column chromatography or recrystallization with ethanol/water mixtures enhances purity. Reaction monitoring by TLC and HPLC (C18 column, acetonitrile/water gradient) is critical .
- Challenge : Competing side reactions, such as hydrolysis of the fluorobenzamide group, require strict pH control (Na₂CO₃ for deprotonation) and inert atmospheres .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : and NMR (DMSO-d6) confirm regiochemistry of substituents (e.g., methoxy and fluorobenzamido groups). Key signals: aromatic protons (δ 6.8–8.1 ppm), methoxy (δ ~3.8 ppm), and carboxamide carbonyl (δ ~165 ppm) .
- HPLC-MS : ESI-MS in positive ion mode detects molecular ions (e.g., [M+H]) and fragments. Purity >98% is achievable with C18 reverse-phase columns .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodology :
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values are determined via dose-response curves .
- Antimicrobial screening : Broth microdilution assays (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation clarifies bond angles, torsional strain in the benzofuran core, and intermolecular interactions (e.g., π-π stacking). Crystallization in ethyl acetate/hexane yields suitable crystals. Refinement software (e.g., SHELXL) analyzes space groups (e.g., P2₁/c) and hydrogen-bonding networks .
- Challenge : Polymorphism (e.g., anhydrous vs. solvated forms) may affect bioavailability, necessitating PXRD to identify dominant phases .
Q. How do structural modifications (e.g., substituent variations) influence bioactivity?
- Methodology :
- SAR Studies : Replace the 4-fluorobenzamido group with chloro or methoxy analogs. Compare logP (HPLC-derived) and activity in cell-based assays (e.g., MTT for cytotoxicity).
- Computational Modeling : Docking (AutoDock Vina) predicts binding affinity to targets like β-secretase (Alzheimer’s relevance). MD simulations assess stability of ligand-receptor complexes .
Q. How can conflicting reports on its neuroprotective potential be reconciled?
- Methodology :
- In vivo models : Compare outcomes in transgenic C. elegans (Alzheimer’s) vs. murine models. Dose-dependent effects (1–10 mg/kg) and BBB permeability (LC-MS/MS of plasma/brain homogenates) are quantified .
- Mechanistic studies : Western blotting for amyloid-β or tau protein levels clarifies target engagement. Contradictions may arise from species-specific metabolism or off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
